molecular formula C19H18O2S2 B7728950 3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one

3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one

Cat. No.: B7728950
M. Wt: 342.5 g/mol
InChI Key: AYBIGZADJWYZJH-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one is a heterocyclic ketone featuring a furan-thioether moiety, a thiophene ring, and a p-tolyl ketone group. Its structural complexity arises from the integration of sulfur-containing heterocycles (thiophene and thioether) and aromatic systems (furan and p-tolyl), which are known to influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

3-(furan-2-ylmethylsulfanyl)-1-(4-methylphenyl)-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2S2/c1-14-6-8-15(9-7-14)17(20)12-19(18-5-3-11-22-18)23-13-16-4-2-10-21-16/h2-11,19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBIGZADJWYZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=CS2)SCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Thioether Formation: The furan-2-ylmethyl intermediate is then reacted with a thiol compound to form the furan-2-ylmethylthio derivative.

    Coupling with Thiophene and Tolyl Groups: The furan-2-ylmethylthio derivative is further reacted with thiophene and p-tolyl groups under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, thiols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : Friedel-Crafts reactions dominate the synthesis of such compounds, though chalcone condensations are also employed for α,β-unsaturated ketones .
  • Conversely, electron-donating groups (e.g., methyl in p-tolyl) may enhance solubility in nonpolar solvents .
  • Heterocyclic Systems : Thiophene and furan rings contribute to planar molecular geometries, facilitating π-π stacking, as observed in X-ray studies of similar compounds .
Physicochemical Properties

Infrared (IR) and nuclear magnetic resonance (NMR) data highlight functional group characteristics:

Compound IR Peaks (cm⁻¹) ¹H-NMR Features Reference
Target Compound Not reported Not reported N/A
AM2 1636 (C=O chalcone), 1027 (C–Br) Aromatic protons (δ 7.2–7.8), vinyl protons (δ 6.8)
3o C=O stretch ~1680, indole N–H ~3400 Indole protons (δ 6.5–7.5), chlorophenyl (δ 7.3–7.6)
1-(3-(Methylthio)phenyl)propan-2-one C=O ~1700, S–C ~700 Methylthio (δ 2.5), ketone (δ 3.1)

Key Observations :

  • The absence of α,β-unsaturation in the target compound (compared to AM2 or ) may reduce conjugation, affecting UV-Vis absorption and reactivity.

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